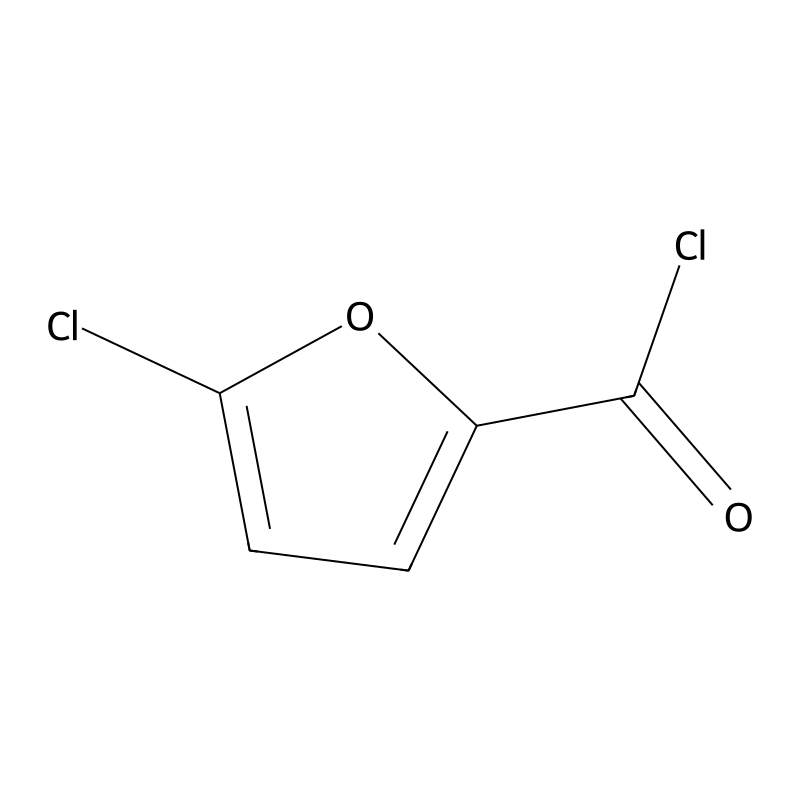5-chlorofuran-2-carbonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
Potential Applications:
While there is no extensive research on the specific applications of 5-chloro-2-furancarbonyl chloride, its chemical structure suggests potential in various areas of scientific research:
- Kinase Inhibitors: The presence of a furan ring and an acyl chloride group makes this compound a potential candidate for the development of kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their inhibition can be a strategy for treating diseases like cancer. LGC Standards:
- Organic Synthesis: The reactive acyl chloride functionality allows 5-chloro-2-furancarbonyl chloride to participate in various organic reactions, potentially serving as a building block for the synthesis of more complex molecules with desired properties.
5-Chlorofuran-2-carbonyl chloride is an organic compound characterized by the molecular formula . It is a derivative of furan, a five-membered aromatic ring that contains one oxygen atom. The compound features a carbonyl chloride functional group, which significantly enhances its reactivity, making it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical industry. Its structural uniqueness stems from the presence of a chlorine atom at the 5-position of the furan ring, which influences its chemical behavior and potential applications in organic synthesis and materials science .
- Hydrolysis: In the presence of water, it hydrolyzes to produce 2-furoic acid and hydrochloric acid:
- Acylation: The compound acts as an acylating agent, allowing it to react with various nucleophiles to form furan-2-carbonyl derivatives. This property is crucial for synthesizing more complex organic molecules .
Research indicates that 5-chlorofuran-2-carbonyl chloride serves as a key intermediate in the synthesis of kinase inhibitors, which are pivotal in cancer treatment. The compound's derivatives have shown potential biological activity, particularly in developing therapeutic agents targeting specific enzymes involved in tumor growth and proliferation .
The synthesis of 5-chlorofuran-2-carbonyl chloride typically involves the reaction of furan with oxalyl chloride in the presence of a Lewis acid catalyst. The general reaction can be represented as follows:
This method is favored due to its efficiency and high yield of the desired product. Alternative synthesis routes may involve chlorination reactions or other acylation methods tailored to specific applications .
5-Chlorofuran-2-carbonyl chloride finds diverse applications across several fields:
- Pharmaceuticals: It is primarily used as an intermediate in synthesizing various kinase inhibitors and other biologically active compounds.
- Organic Synthesis: Its reactive acyl chloride functionality allows for the construction of complex organic molecules, making it invaluable in research and industrial applications.
- Materials Science: The compound contributes to developing new materials with tailored properties due to its unique chemical structure .
The interactions of 5-chlorofuran-2-carbonyl chloride with various nucleophiles have been studied extensively. Its electrophilic nature due to the carbonyl chloride group makes it susceptible to nucleophilic attack, leading to various substitution products. These interactions are critical for understanding its role as a building block in organic synthesis and its potential biological activities .
Several compounds share structural similarities with 5-chlorofuran-2-carbonyl chloride, including:
Uniqueness: The unique positioning of the chlorine atom at the 5-position distinguishes 5-chlorofuran-2-carbonyl chloride from these similar compounds. This substitution pattern imparts distinct reactivity and properties, making it particularly valuable for specialized organic syntheses and applications in pharmaceuticals and materials science .
XLogP3
GHS Hazard Statements
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








